molecular formula C12H17NO B13213214 1-(Benzylamino)pentan-3-one

1-(Benzylamino)pentan-3-one

Cat. No.: B13213214
M. Wt: 191.27 g/mol
InChI Key: OGYBRUQDQWTXBU-UHFFFAOYSA-N
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Description

1-(Benzylamino)pentan-3-one is an organic compound with the molecular formula C12H17NO It is a ketone with a benzylamino group attached to the third carbon of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzylamino)pentan-3-one can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with pentan-3-one under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the benzylamine to the carbonyl group of the pentan-3-one, followed by dehydration to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. For example, the use of metal catalysts such as palladium or platinum can facilitate the hydrogenation of intermediate compounds, leading to the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(Benzylamino)pentan-3-ol.

    Substitution: The benzylamino group can participate in substitution reactions, where the benzyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(Benzylamino)pentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(Benzylamino)pentan-3-one exerts its effects involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The ketone group may also participate in chemical reactions within biological systems, influencing metabolic pathways.

Comparison with Similar Compounds

1-(Benzylamino)pentan-3-one can be compared with other similar compounds, such as:

    Pentan-3-one: A simple ketone with similar structural features but lacking the benzylamino group.

    Benzylamine: An amine with a benzyl group, which can be used as a precursor in the synthesis of this compound.

    1-(Benzylamino)butan-3-one: A structurally similar compound with a shorter carbon chain.

The uniqueness of this compound lies in its combination of the benzylamino and ketone functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(benzylamino)pentan-3-one

InChI

InChI=1S/C12H17NO/c1-2-12(14)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3

InChI Key

OGYBRUQDQWTXBU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCNCC1=CC=CC=C1

Origin of Product

United States

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